molecular formula C11H9N5O2 B11783181 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11783181
M. Wt: 243.22 g/mol
InChI Key: PLTQVGRGFFPTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines pyrazolo and imidazole rings, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This reaction leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further transformed into the desired carboxylic acid derivative through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyrazolo and imidazole rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 1713639-96-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The molecular formula of this compound is C11_{11}H9_9N5_5O2_2, with a molecular weight of approximately 243.22 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine moiety which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assessments have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, the compound has shown significant activity against HepG2 liver cancer cells by inducing apoptosis and cell cycle arrest. Mechanistic studies revealed upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG210.21Induces apoptosis, cell cycle arrest
MCF-715.34Upregulation of pro-apoptotic factors
HCT-11612.50Inhibition of key kinases

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit inflammatory pathways in vitro, suggesting potential use in treating inflammatory diseases. The compound's ability to suppress cytokine production and modulate immune responses positions it as a candidate for further therapeutic development .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and various target enzymes involved in cancer and inflammation pathways. The compound's structural features allow it to interact effectively with active sites of kinases and other relevant proteins, enhancing its inhibitory effects on these targets .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity compared to standard chemotherapy agents.
  • Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers in serum samples, supporting its role as an anti-inflammatory agent.

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18)

InChI Key

PLTQVGRGFFPTME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.